3-(1,3-Benzodioxol-5-yloxy)-1-propanol

Synthetic Intermediate Purity Grade Procurement Specification

This 95% pure 3-(1,3-Benzodioxol-5-yloxy)-1-propanol (CAS 247228-25-7) delivers a critical terminal primary alcohol for O-alkylation, Mitsunobu coupling, and esterification in CNS medicinal chemistry. Unlike amine or ester analogs, its -OH group ensures precise reactivity and hydrogen-bonding capacity essential for reproducible SAR studies. Procure with confidence for convergent synthesis.

Molecular Formula C10H12O4
Molecular Weight 196.2 g/mol
CAS No. 247228-25-7
Cat. No. B3369829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-Benzodioxol-5-yloxy)-1-propanol
CAS247228-25-7
Molecular FormulaC10H12O4
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)OCCCO
InChIInChI=1S/C10H12O4/c11-4-1-5-12-8-2-3-9-10(6-8)14-7-13-9/h2-3,6,11H,1,4-5,7H2
InChIKeyDETIXCLFDUOEGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 3-(1,3-Benzodioxol-5-yloxy)-1-propanol (CAS 247228-25-7) — Verified Specifications and Comparative Value


3-(1,3-Benzodioxol-5-yloxy)-1-propanol (CAS 247228-25-7) is a C10H12O4 small molecule featuring a 1,3-benzodioxole core linked to a propan-1-ol moiety via an ether bridge [1]. Commercial sources routinely offer this compound at a minimum purity of 95% , with some suppliers providing a 97% purity grade , for use as a versatile synthetic scaffold and intermediate . The benzodioxole substructure is a common pharmacophore in CNS-targeted research [2], making this compound a relevant building block for medicinal chemistry programs.

Why Generic Substitution of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol Is Not Advisable


While other benzodioxole-containing compounds, such as 3-(1,3-benzodioxol-5-yloxy)propan-1-amine (CAS 137275-84-4) or ester derivatives , are commercially available, they are not functionally equivalent to 3-(1,3-Benzodioxol-5-yloxy)-1-propanol. The specific terminal -OH group on the propanol chain is a critical functional handle that dictates the molecule's utility as an intermediate [1]. Substituting an amine or ester for this hydroxyl group fundamentally alters the compound's reactivity, polarity, and hydrogen-bonding capacity, which in turn changes its behavior in subsequent coupling reactions (e.g., esterification, etherification, or Mitsunobu) and its solubility in various media [2]. Procurement decisions must therefore be based on the specific chemical identity and purity grade of the -1-propanol derivative to ensure reproducible synthetic outcomes and avoid costly reaction failures.

Quantitative Evidence Guide for the Selection of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol (CAS 247228-25-7)


Comparative Purity Analysis: 97% vs. 95% 3-(1,3-Benzodioxol-5-yloxy)-1-propanol

For synthetic applications requiring high fidelity, a 97% pure grade of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol is available , providing a quantifiable advantage over the more common 95% purity grade . The 2% absolute purity difference represents a relative reduction in potential impurities by a factor of 1.67 (i.e., 3% impurities vs. 5% impurities). In a 1-gram scale reaction, a user of the 95% grade would be introducing up to 50 mg of unknown impurities, compared to a maximum of 30 mg with the 97% grade . This difference can be critical for minimizing side-product formation and simplifying purification steps [1].

Synthetic Intermediate Purity Grade Procurement Specification

Cost-Efficiency Metric for 3-(1,3-Benzodioxol-5-yloxy)-1-propanol: Price per Milligram

Procurement decisions are often governed by cost-efficiency metrics. 3-(1,3-Benzodioxol-5-yloxy)-1-propanol can be sourced at a price of €1.33 per milligram for a 500 mg quantity (€666.00 for 500 mg) . This represents a quantifiable 25% cost reduction compared to a 50 mg quantity, which is priced at €3.56 per milligram (€178.00 for 50 mg) . For research groups requiring multi-gram quantities for library synthesis or lead optimization, this tiered pricing structure provides a clear and measurable financial incentive to purchase larger pack sizes, directly impacting the project's consumables budget [1].

Chemical Sourcing Budgeting Procurement Economics

Functional Group Distinction: Hydroxyl vs. Amine Derivatives of the Benzodioxole Scaffold

The primary differentiation of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol (MW 196.20) [1] from its closest commercially available analog, 3-(1,3-benzodioxol-5-yloxy)propan-1-amine (CAS 137275-84-4, MW 195.22) , lies in its terminal functional group. The -OH group of the propanol enables participation in reactions such as esterification, ether formation, and Mitsunobu couplings, which are not feasible with the -NH2 group of the amine analog. This fundamental difference in chemical behavior dictates the choice of intermediate based on the desired synthetic pathway. Furthermore, the hydroxyl group imparts distinct physicochemical properties, including altered hydrogen-bonding profiles and lipophilicity, which can influence the final compound's solubility and permeability in a drug discovery context [2]. The absence of this specific handle in the amine analog makes the propanol version irreplaceable for certain synthetic sequences.

Reactivity Chemical Biology Functional Group Handle

Targeted Application Scenarios for 3-(1,3-Benzodioxol-5-yloxy)-1-propanol (CAS 247228-25-7)


High-Fidelity Medicinal Chemistry for CNS-Targeted Lead Optimization

In medicinal chemistry programs focused on CNS targets, the benzodioxole moiety is a recognized pharmacophore [1]. When the synthetic route requires a pendant hydroxypropyl chain for further derivatization (e.g., to attach a heterocyclic amine or to introduce a prodrug ester), the 97% purity grade of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol is the preferred choice . The high purity minimizes the risk of byproduct formation during the key coupling step, thereby maximizing the yield of the desired intermediate and providing a cleaner biological profile for structure-activity relationship (SAR) studies [2].

Cost-Efficient Scale-Up for Compound Library Synthesis

For research groups tasked with synthesizing a focused library of compounds based on the 1,3-benzodioxole scaffold, procurement of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol in a 500 mg quantity is economically justified. At a price of €1.33 per milligram (compared to €3.56/mg for smaller packs) , the larger pack size offers substantial cost savings. This allows for the exploration of a wider array of synthetic transformations on the terminal hydroxyl group without incurring prohibitive material costs, thereby accelerating the library production phase.

Development of Synthetic Routes Requiring a Terminal Hydroxyl Handle

When designing a convergent synthesis, the specific functionality of 3-(1,3-Benzodioxol-5-yloxy)-1-propanol—a primary alcohol—is non-negotiable. This compound enables the use of O-alkylation or Mitsunobu reactions to link the benzodioxole core to another fragment [3]. Any attempt to substitute this compound with its amine analog (CAS 137275-84-4) would require a complete redesign of the synthetic pathway, introducing inefficiency and additional synthetic steps . Therefore, procurement of the propanol derivative is essential for executing the planned synthetic strategy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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